2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound features a benzimidazole core linked to a piperidine ring and an N-(2,4-dimethoxyphenyl)acetamide moiety. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . Synthesis of related compounds involves coupling benzimidazole derivatives with substituted acetamides under catalytic or nucleophilic conditions, as seen in the preparation of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide () and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl-2-chloroacetamide derivatives ().
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-16-7-8-19(20(13-16)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEUXODVTSZNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and appropriate halogenated intermediates.
Acetamide Linkage: The acetamide linkage is formed by reacting the benzimidazole-piperidine intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions such as elevated temperatures or acidic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of benzimidazole compounds exhibit significant anti-inflammatory effects. A related study found that certain benzimidazole derivatives demonstrated potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. Specifically, a compound structurally similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide showed an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, outperforming traditional anti-inflammatory drugs like ibuprofen in vivo .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific structural features of the benzimidazole moiety contribute to its interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
The antimicrobial activity of compounds containing benzimidazole scaffolds has been documented in various studies. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring or the piperidine moiety can significantly influence biological activity. For instance:
- Substituents on the aromatic ring (e.g., methoxy groups) enhance lipophilicity and improve cellular uptake.
- Variations in the piperidine substituent can affect receptor binding affinity and selectivity.
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Study : A recent investigation into related benzimidazole derivatives revealed that modifications led to enhanced anti-inflammatory effects compared to standard treatments, suggesting a promising avenue for drug development .
- Anticancer Research : In vitro studies have demonstrated that certain derivatives can effectively inhibit the growth of breast cancer cells by inducing apoptosis, indicating their potential as chemotherapeutic agents .
- Antimicrobial Testing : A series of experiments showed that compounds derived from benzimidazole exhibited significant antibacterial activity against resistant strains, highlighting their importance in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the acetamide linkage and dimethoxyphenyl group contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Key structural variations among benzimidazole-acetamide derivatives include:
- Substituents on the aromatic ring : Methoxy (target compound), nitro (6p), chloro (6i), or sulfamoyl (5a) groups.
- Linker groups: Piperidine (target), triazole (6p), thioether (W1, 5a-c), or quinoline (9j).
- Secondary pharmacophores : Thiazole (9a), pyrimidine (18), or indole (3ad).
Table 1: Structural Features of Selected Benzimidazole Derivatives
Pharmacological Activities
- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., nitro in 6p) show enhanced quorum sensing inhibition. 6p inhibits Pseudomonas aeruginosa LasR-dependent signaling by 68.23% at 250 µM .
- Anticancer Activity: Quinoline-benzimidazole hybrids (e.g., 9j) demonstrate cytotoxicity via topoisomerase inhibition, though the target compound’s piperidine linker may alter selectivity .
Key Takeaways
- Structural modifications in similar compounds correlate with activity: electron-withdrawing groups enhance antimicrobial effects, while piperazine/piperidine linkers improve CNS or enzyme targeting .
Biological Activity
The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of benzimidazole and piperidine, which has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 342.44 g/mol. The structure includes a benzimidazole moiety linked to a piperidine ring and a dimethoxyphenyl acetamide group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to This compound have shown significant activity against various bacterial strains. A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have also been documented. A specific derivative demonstrated potent inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 values for NO and TNF-α were reported as 0.86 μM and 1.87 μM, respectively . Furthermore, in vivo studies indicated that this compound outperformed ibuprofen in reducing inflammation in mouse models .
| Activity | IC50 (μM) | Comparison |
|---|---|---|
| NO Production | 0.86 | More potent than ibuprofen |
| TNF-α Production | 1.87 |
Anticancer Activity
Benzimidazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds containing the benzimidazole scaffold have been tested against human cancer cell lines, exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Studies
- Inflammation Model Study : In a study assessing the anti-inflammatory effects of This compound , researchers found that the compound significantly reduced ear edema in xylene-induced inflammation models in mice, suggesting its potential as an effective anti-inflammatory agent .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that derivatives similar to this compound effectively inhibited biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
